molecular formula C9H16O4 B1588965 Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate CAS No. 82962-54-7

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Cat. No.: B1588965
CAS No.: 82962-54-7
M. Wt: 188.22 g/mol
InChI Key: MYGMWHATZAFUIU-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C9H16O4. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by its dioxane ring structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate can be synthesized through the reaction of ethyl acetoacetate with formaldehyde and isobutyraldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, facilitating the formation of new compounds. The ester group can undergo hydrolysis, leading to the release of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate can be compared with other similar compounds such as:

    2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    5-Ethyl-1,3-dioxane-5-methanol: Contains a hydroxymethyl group instead of an ester.

    2,2-Dimethyl-1,3-dioxane-5-carboxylic acid ethyl ester: Another ester derivative with slight structural variations.

The uniqueness of this compound lies in its specific ester group and dioxane ring structure, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGMWHATZAFUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC(OC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452100
Record name Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82962-54-7
Record name Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 2,2-dimethyl-[1,3]dioxane-5,5-dicarboxylic acid diethyl ester (19.75 g, 75.96 mmol) in dimethyl sulfoxide (80 ml) was added sodium chloride (4.4 g, 75.76 mmol) and water (2 ml). The reaction was refluxed for 7 h. After such time, it was poured into saturated sodium chloride solution (500 ml) and extracted with ether (4×200 ml). The combined organics were washed with water, dried over sodium sulfate, filtered and concentrated in vacuo. The residual oil was distilled under reduced pressure. Three fractions collected between 100° C. and 120° C. were combined to afford 2,2-dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester (7.58 g, 53%) as a clear oil (J. Org. Chem. 1986, 51, 2637) 1H NMR (300 MHz, CDCl3) δ ppm 1.26 (t, J=7.1 Hz, 3H, CH3), 1.41 (s, 3H, CH3), 1.44 (s, 3H, CH3), 2.74-2.85 (m, 1H, CH), 3.96-4.30 (m, 6H, 3×OCH2).
Quantity
19.75 g
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4.4 g
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2 mL
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80 mL
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500 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of the product of Example 2 (65 g) in dimethyl sulfoxide (65 g) is added sodium chloride (1 g). The mixture is stirred while warming at about 180° C., and water is added in small portions while maintaining the temperature between 170° and 180°. Ethanol and water are evolved and are removed by distillation until about 60 ml of liquid has been collected. The mixture is cooled, ether (200 ml) added, and the mixture partitioned with 3 portions of water (50 ml). The organic phase is dried over sodium sulfate and evaporated to a residue. Distillation of the residue gives the title product (25 g) (57%) B.P. 38° (0.01 mm) nD26 1.4400.
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65 g
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1 g
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65 g
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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